2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol”, there are related compounds that have been synthesized. For instance, a study describes the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : Innovative synthetic routes have been explored for compounds related to 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol, optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve high product yields. For instance, a study demonstrated the preparation of a structurally similar compound through optimized conditions, achieving an 88.5% yield, showcasing the efficiency of synthetic methodologies in producing piperazine derivatives (Wang Jin-peng, 2013).
Structural Characterization : Research on compounds like Opipramol has provided insights into the molecular configuration, where the 5H-dibenz[b,f]azepine and piperazine rings exhibit specific conformations, contributing to the overall molecular structure resembling a butterfly. This detailed structural elucidation, facilitated by techniques like X-ray crystallography, underscores the complex architecture of these compounds and their potential for further chemical modification and application (H. Fun et al., 2011).
Potential Applications
Pharmaceutical Intermediates : The synthesis and characterization of piperazine derivatives highlight their significance as intermediates in the development of pharmaceutical agents. For example, the creation of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines has implications for synthesizing medically relevant compounds, indicating the versatility of these derivatives in drug development (Michael S. Perryman et al., 2015).
Antifungal and Antimicrobial Activity : Certain piperazine ethanol derivatives have been explored for their antifungal and antimicrobial properties. Research into fluconazole derivatives and novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown promising antifungal activity, highlighting the therapeutic potential of these compounds against a variety of fungal pathogens (H. Sadeghpour et al., 2017).
Properties
IUPAC Name |
2-[4-[(2-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-13-2-1-12(15)9-11(13)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJAYGCUTZMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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